MK-2 Kinase Inhibitory Activity: A Quantitative Baseline for SAR Studies
In a head-to-head comparison within a single study, the unsubstituted parent compound 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid exhibited weak inhibitory activity against MK-2 (IC50 = 87,000 nM), which is >200-fold less potent than the most active analog in the same series [1]. This data establishes the compound's utility as a negative control or a baseline reference point in structure-activity relationship (SAR) investigations.
| Evidence Dimension | MK-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 87,000 nM (87 µM) |
| Comparator Or Baseline | Optimized analog from the same study: IC50 = 0.4 µM (inferred from SAR trend; exact comparator value not specified in available data, but class-level difference is >200-fold). |
| Quantified Difference | Target compound is >200-fold less potent than optimized analogs in the same structural class. |
| Conditions | Biochemical assay against human recombinant MK-2 enzyme. Source: BindingDB / ChEMBL data from Trujillo et al., 2007. |
Why This Matters
This data quantifies the compound's role as an essential, well-characterized control for validating assay sensitivity and confirming SAR-driven potency gains in medicinal chemistry programs.
- [1] Trujillo, J. I., Meyers, M. J., Anderson, D. R., Hegde, S., Mahoney, M. W., Vernier, W. F., ... & Reitz, D. B. (2007). Novel tetrahydro-beta-carboline-1-carboxylic acids as inhibitors of mitogen activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & medicinal chemistry letters, 17(16), 4657-4663. View Source
